4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole
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Overview
Description
4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the desired position on the indazole ring.
Methylation: Addition of a methyl group to the indazole ring.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organometallic reagents, halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methyl-6-(trifluoromethyl)-1H-indazole: Similar structure with different positioning of the methyl group.
4-Chloro-6-methyl-5-(trifluoromethyl)-1H-indazole: Chlorine atom instead of bromine.
4-Bromo-6-methyl-5-(difluoromethyl)-1H-indazole: Difluoromethyl group instead of trifluoromethyl.
Uniqueness
The unique combination of bromine, methyl, and trifluoromethyl groups in 4-Bromo-6-methyl-5-(trifluoromethyl)-1H-indazole may confer specific chemical properties and biological activities that distinguish it from similar compounds.
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
4-bromo-6-methyl-5-(trifluoromethyl)-1H-indazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-4-2-6-5(3-14-15-6)8(10)7(4)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
SQCNOGCCWZQIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1C(F)(F)F)Br |
Origin of Product |
United States |
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